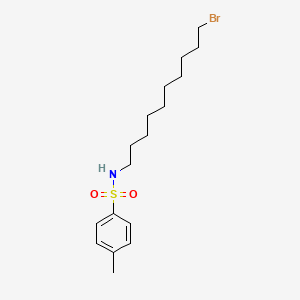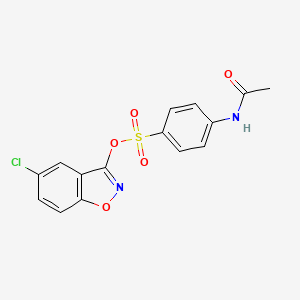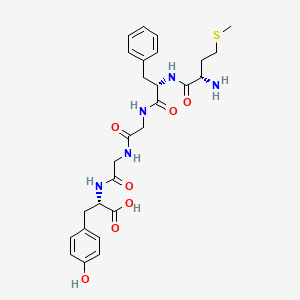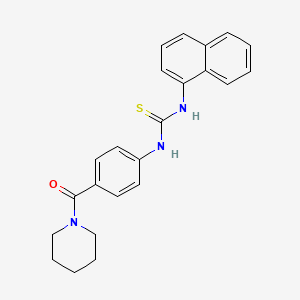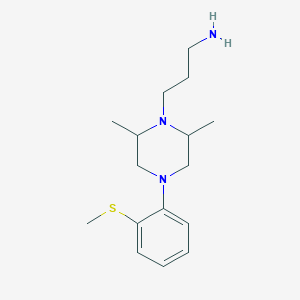![molecular formula C13H26O2 B14451259 [(2S,3R)-3-decyloxiran-2-yl]methanol CAS No. 74985-25-4](/img/structure/B14451259.png)
[(2S,3R)-3-decyloxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-3-decyloxiran-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in various chemical reactions. The stereochemistry of this compound is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-decyloxiran-2-yl]methanol typically involves the epoxidation of alkenes followed by the introduction of a hydroxyl group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of robust chiral catalysts and optimized reaction conditions is crucial for maintaining high enantioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-decyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various functionalized alcohols, amines, and ethers.
Scientific Research Applications
[(2S,3R)-3-decyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-decyloxiran-2-yl]methanol involves its reactivity as an epoxide and alcohol. The epoxide ring can undergo ring-opening reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-decyloxiran-2-yl]methanol: The enantiomer of [(2S,3R)-3-decyloxiran-2-yl]methanol with opposite stereochemistry.
(2S,3S)-3-decyloxiran-2-yl]methanol: A diastereomer with different spatial arrangement.
(2R,3R)-3-decyloxiran-2-yl]methanol: Another diastereomer with different spatial arrangement.
Uniqueness
This compound is unique due to its specific (2S,3R) configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
CAS No. |
74985-25-4 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
[(2S,3R)-3-decyloxiran-2-yl]methanol |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-14H,2-11H2,1H3/t12-,13+/m1/s1 |
InChI Key |
WTHQANRNUUMWPW-OLZOCXBDSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


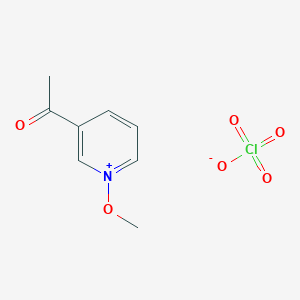
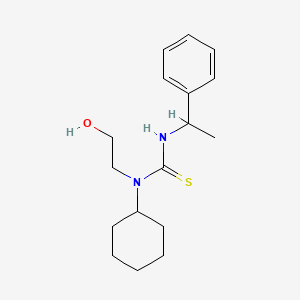
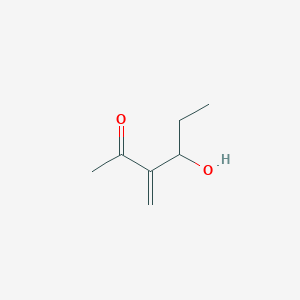
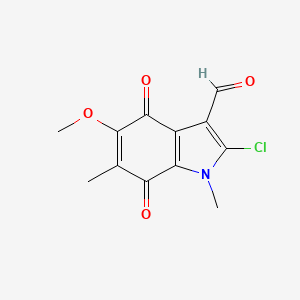
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
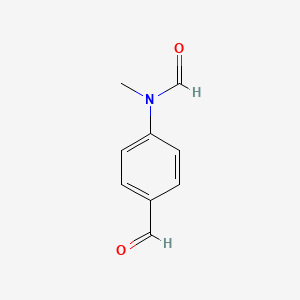
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
